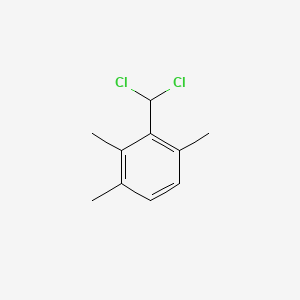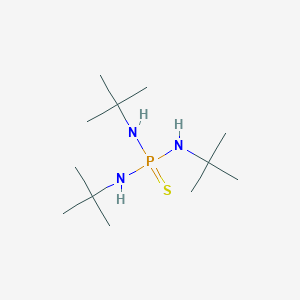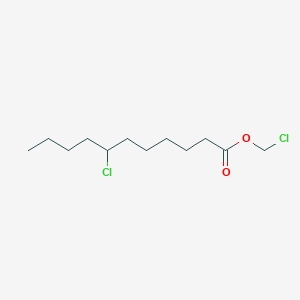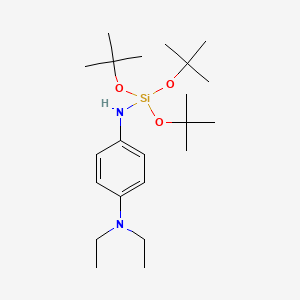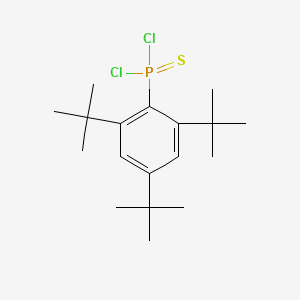
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is a chemical compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a phosphonothioic dichloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride typically involves the reaction of (2,4,6-Tri-tert-butylphenyl)lithium with phosphorus trichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonothioate esters or amides, while oxidation reactions may produce phosphonothioic acids.
Aplicaciones Científicas De Investigación
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding biological pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups, used in industrial applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production
Uniqueness: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the phosphonothioic dichloride group. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Propiedades
Número CAS |
85421-74-5 |
|---|---|
Fórmula molecular |
C18H29Cl2PS |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
dichloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl2PS/c1-16(2,3)12-10-13(17(4,5)6)15(21(19,20)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clave InChI |
IDQCUFBKYAMBMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)(Cl)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



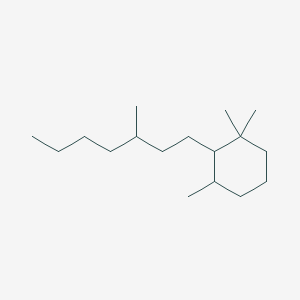
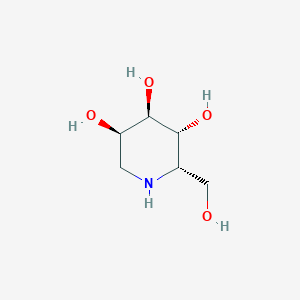
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
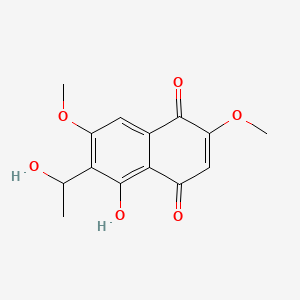
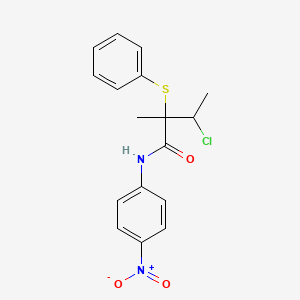

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
